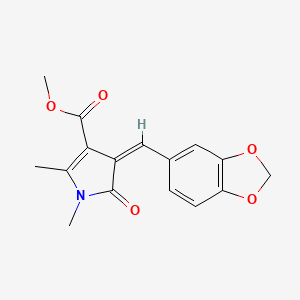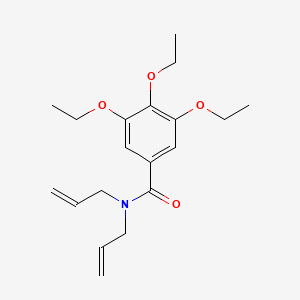![molecular formula C19H18N2 B5083127 (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine, also known as MPMP, is a chemical compound that belongs to the class of phenylalkylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and plays a crucial role in modulating the activity of dopaminergic and serotonergic systems. MPMP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of dopaminergic and serotonergic systems, which are involved in various physiological and pathological processes, including mood regulation, addiction, and schizophrenia. (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has also been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior in animal models. Furthermore, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been proposed as a potential therapeutic agent for the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine exerts its effects by selectively activating TAAR1, a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. TAAR1 activation leads to the modulation of dopaminergic and serotonergic systems, which are involved in various physiological and pathological processes, including mood regulation, addiction, and schizophrenia. (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been shown to increase dopamine and serotonin release in various brain regions, which may underlie its cognitive-enhancing and anxiolytic effects.
Biochemical and Physiological Effects
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been shown to modulate various biochemical and physiological processes in animal models. It has been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior. Furthermore, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been shown to increase dopamine and serotonin release in various brain regions, which may underlie its cognitive-enhancing and anxiolytic effects. However, the long-term effects of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine on brain function and behavior are not well understood and require further investigation.
Advantages and Limitations for Lab Experiments
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has several advantages for lab experiments. It is a potent and selective agonist for TAAR1, which allows for the specific modulation of dopaminergic and serotonergic systems. Furthermore, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been shown to have a low toxicity profile, which makes it suitable for in vivo studies. However, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to administer and control its effects. Furthermore, the long-term effects of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine on brain function and behavior are not well understood, which limits its potential applications in scientific research.
Future Directions
There are several future directions for research on (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine. First, further studies are needed to elucidate the long-term effects of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine on brain function and behavior. Second, the potential therapeutic applications of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine for the treatment of neuropsychiatric disorders, such as depression, anxiety, and ADHD, need to be explored further. Third, the development of more stable and selective TAAR1 agonists may overcome the limitations of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine and provide new insights into the modulation of dopaminergic and serotonergic systems. Fourth, the potential interactions between (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine and other neuropsychiatric drugs need to be investigated further to avoid potential adverse effects. Finally, the development of new animal models that mimic human neuropsychiatric disorders may provide new insights into the therapeutic potential of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine.
Synthesis Methods
The synthesis of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine involves a multi-step process that starts with the reaction between 4-methylbenzaldehyde and 4-pyridinecarboxaldehyde to form (4-methylphenyl)(4-pyridinyl)methanol. This intermediate is then treated with phenylmagnesium bromide to yield (4-methylphenyl)[phenyl(4-pyridinyl)methyl]carbinol, which is subsequently converted to the final product, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine, through a reduction reaction using sodium borohydride.
properties
IUPAC Name |
4-methyl-N-[phenyl(pyridin-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-15-7-9-18(10-8-15)21-19(16-5-3-2-4-6-16)17-11-13-20-14-12-17/h2-14,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTDMFYRQQOOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5083045.png)

![5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)


![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5083092.png)

![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)
![butyl [5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5083105.png)
![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)


![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)